N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide
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Overview
Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H21N5O2S and its molecular weight is 335.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide and its derivatives have been synthesized and characterized in various studies. For instance, Purushotham and Poojary (2018) synthesized N-[2-(1H-indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide and investigated its potential as an antitubercular agent by docking it against the enoyl reductase enzyme of Mycobacterium tuberculosis (Purushotham & Poojary, 2018). Similarly, Al-Hourani et al. (2016) synthesized N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide and determined its structure through X-ray crystallography. They also conducted molecular docking studies to understand its interaction with the cyclooxygenase-2 enzyme (Al-Hourani et al., 2016).
Biochemical Interactions and Applications
The derivatives of this compound have shown various biochemical interactions and potential applications. González-Álvarez et al. (2013) discussed mixed-ligand copper(II)-sulfonamide complexes and their effect on DNA binding, DNA cleavage, genotoxicity, and anticancer activity (González-Álvarez et al., 2013). Pişkin et al. (2020) synthesized a new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base and highlighted its high singlet oxygen quantum yield, making it a potential candidate for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Miscellaneous Applications
In addition to its biochemical applications, derivatives of this compound have also been explored in other fields. Fischer, Millan, and Ritter (2013) described the synthesis of N,N'-(Hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide) and its applications, suggesting the versatility of these compounds in various chemical transformations (Fischer, Millan, & Ritter, 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c1-12-7-9-14(10-8-12)23(21,22)16-11-15-17-18-19-20(15)13-5-3-2-4-6-13/h7-10,13,16H,2-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGMQVWPBLYUEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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